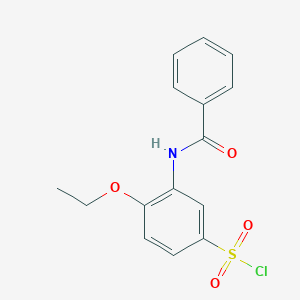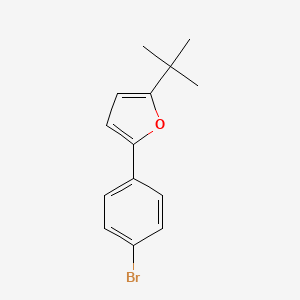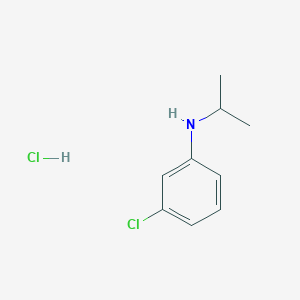![molecular formula C8H6ClN3O2 B7813130 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione](/img/structure/B7813130.png)
4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione is a heterocyclic compound featuring a triazolidine ring substituted with a 2-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with phosgene or a similar carbonylating agent to yield the desired triazolidine-dione structure.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolidine-diones with various functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.
Biology and Medicine: In medicinal chemistry, derivatives of 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione are investigated for their potential as therapeutic agents, including antimicrobial and anticancer properties.
Industry: The compound finds applications in the development of new materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism by which 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
4-Phenyl-1,2,4-triazolidine-3,5-dione: Similar structure but with a phenyl group instead of a 2-chlorophenyl group.
4-(2-Methyl-phenyl)-1,2,4-triazolidine-3,5-dione: Substituted with a methyl group instead of chlorine.
4-(2-Nitro-phenyl)-1,2,4-triazolidine-3,5-dione: Substituted with a nitro group, offering different electronic properties.
Uniqueness: The presence of the 2-chlorophenyl group in 4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its analogs. This makes it particularly useful in specific synthetic applications and potential therapeutic uses.
属性
IUPAC Name |
4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-3-1-2-4-6(5)12-7(13)10-11-8(12)14/h1-4H,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXQSZWLYGPUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B7813073.png)
![2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride](/img/structure/B7813079.png)

![4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B7813096.png)






